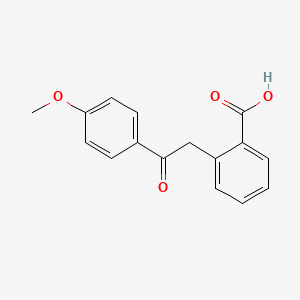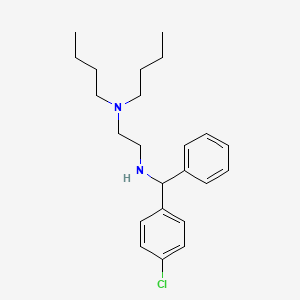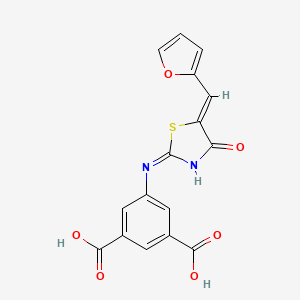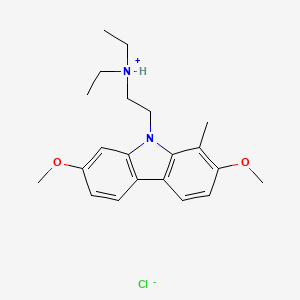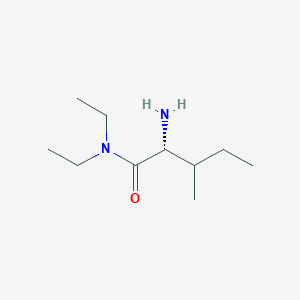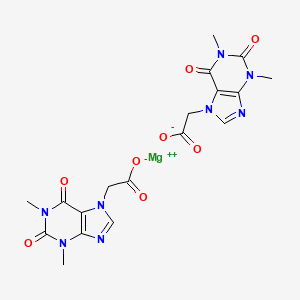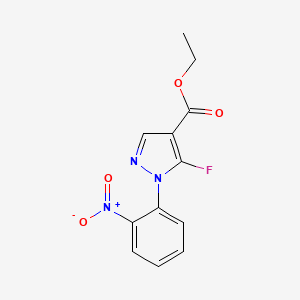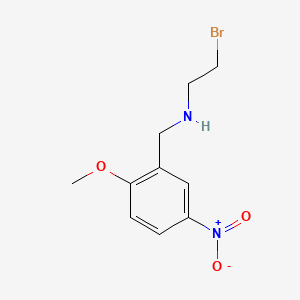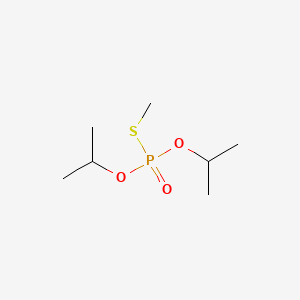
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester is a chemical compound known for its applications in various fields, including agriculture and industry. It is an organophosphorus compound, which means it contains phosphorus bonded to carbon. This compound is often used as an insecticide and acaricide, effective against a wide range of pests .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester typically involves the reaction of phosphorus trichloride with alcohols and thiols. One common method is the reaction of phosphorus trichloride with isopropanol and methanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates and phosphates.
Reduction: It can be reduced to form phosphines and other reduced phosphorus compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Phosphorothioates, phosphates.
Reduction Products: Phosphines.
Substitution Products: Various substituted phosphorothioic esters.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its effects on enzymes and biological pathways.
Medicine: Investigated for potential therapeutic applications, including as an antiparasitic agent.
Industry: Used in the formulation of pesticides and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorothioic acid, O,O-diethyl S-methyl ester
- Phosphorothioic acid, O,O,S-trimethyl ester
- Phosphorothioic acid, O,O-bis(1-methylethyl) S-(phenylmethyl) ester
Uniqueness
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester is unique due to its specific ester and thiol groups, which confer distinct chemical properties and biological activity. Its effectiveness as an insecticide and acaricide, along with its relatively low toxicity to non-target organisms, makes it a valuable compound in agriculture .
Eigenschaften
CAS-Nummer |
22907-64-8 |
|---|---|
Molekularformel |
C7H17O3PS |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
2-[methylsulfanyl(propan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H17O3PS/c1-6(2)9-11(8,12-5)10-7(3)4/h6-7H,1-5H3 |
InChI-Schlüssel |
JHWXYJPSYKWIOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(OC(C)C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
